Methyl 2-(2,5-difluorophenyl)acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

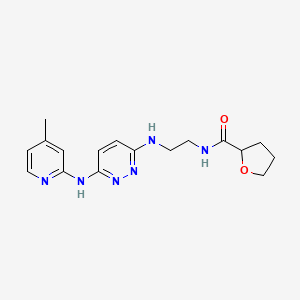

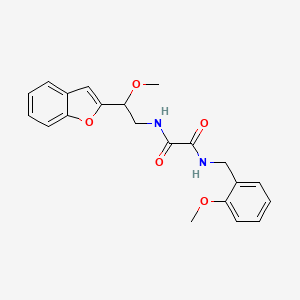

“Methyl 2-(2,5-difluorophenyl)acetate” is a chemical compound with the CAS Number: 167484-38-0 . It has a molecular weight of 186.16 . The IUPAC name for this compound is methyl (2,5-difluorophenyl)acetate . It is in liquid form .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H8F2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 . This code provides a specific description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis

“this compound” is a liquid at room temperature . It has a molecular weight of 186.16 . The compound is stored at 4°C .Scientific Research Applications

Methanogenic Pathways and Isotopic Fractionation

Methyl 2-(2,5-difluorophenyl)acetate, as a derivative of methyl acetate, is indirectly relevant in the study of methanogenic pathways. In environmental settings, methane is produced from acetate, and the isotopic signatures of CO2, CH4, and acetate methyl are crucial for understanding the fractionation factors in different conditions and environments. Isotopic fractionation during acetate turnover, involving multiple competing pathways, poses a challenge and requires more data and explicit determination under various conditions (Conrad, 2005).

Biodiesel Production via Interesterification

Methyl acetate, closely related to this compound, is explored as an alternative to methanol in biodiesel production through interesterification. The use of methyl acetate mitigates the environmental challenges associated with excess waste glycerol from conventional biodiesel production. The by-product, triacetin, exhibits qualities as a fuel additive, making the process cleaner and more sustainable. This highlights the potential environmental and sustainability merits of the process, despite the slow kinetics of interesterification (Esan et al., 2021).

Industrial Ketones and Neurotoxicity

In the context of industrial solvents, research on ketones such as acetone, methyl ethyl ketone, and methyl isobutyl ketone, which have structural similarities to methyl acetate, indicates potential neurotoxic interactions when mixed with other solvents. The widespread use of these ketones, and their interactions, especially in occupational settings, underline the need for a deeper understanding of their neurotoxic potential and the effects of combined exposure (Noraberg & Arlien‐Søborg, 2000).

Acetate-Buffered Solutions in Medical Applications

Acetate-buffered solutions, which involve compounds structurally similar to this compound, are gaining interest in medical applications, particularly as a dialysis buffer. These solutions are shown to have a favorable influence on microcirculation, with ongoing debates about their influence on kidney function. Importantly, metabolic alkalosis did not occur in human studies after administering an acetate-buffered infusate, indicating stability and potential for use in medical treatments (Pfortmueller & Fleischmann, 2016).

Safety and Hazards

“Methyl 2-(2,5-difluorophenyl)acetate” is labeled with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H227, H315, H319, H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .

Properties

IUPAC Name |

methyl 2-(2,5-difluorophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F2O2/c1-13-9(12)5-6-4-7(10)2-3-8(6)11/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALKNABXMQMSGW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C(C=CC(=C1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-methoxyphenyl)-5-methyl-7-phenyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2402750.png)

![4-(Trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B2402757.png)

![N-(3-chlorobenzyl)-3-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2402762.png)

![2-(3,5-dimethylisoxazole-4-carbonyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2402763.png)

![8-(3-phenyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2402765.png)

![N-(1-cyanocyclohexyl)-N-methyl-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2402767.png)